Cas no 5866-97-7 (2,6-Dichloro-3-nitrobenzaldehyde)
2,6-Dichloro-3-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-3-nitrobenzaldehyde
- 2,4-Dichloro-3-formylnitrobenzene
- 2,5-DIAMINOPYRIDINE DIHYDROCHLORIDE
- 2,6-Dichlor-3-nitro-benzaldehyd
- 2,6-dichloro-3-nitro-benzaldehyde
- BENZALDEHYDE,2,6-DICHLORO-3-NITRO
- SCHEMBL1115822
- J-507421
- AB03261
- 2 pound not6-Dichloro-3-nitrobenzaldehyde
- CK2099
- AC-31894
- Z1269141335
- A831972
- CQOQHGBSJIWOCA-UHFFFAOYSA-N
- EN300-214744
- AKOS015850148
- DS-0088
- MFCD00090332
- AM20050098
- SY064498
- FT-0635886
- PS-4516
- CS-0168986
- DTXSID90383490
- 5866-97-7
- DB-020158
- BBL023515
- STL284485
-
- MDL: MFCD00090332
- Inchi: 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H
- InChI Key: CQOQHGBSJIWOCA-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=C(C=CC=1[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 218.94900
- Monoisotopic Mass: 218.9489983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- Melting Point: 165 °C
- Boiling Point: 316.6°C at 760 mmHg
- PSA: 62.89000
- LogP: 3.23730
2,6-Dichloro-3-nitrobenzaldehyde Security Information
- Hazard Statement: H302
- Hazard Category Code: 36/37/38
- Safety Instruction: S22; S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R22
- Safety Term:S26-S36/37/39
2,6-Dichloro-3-nitrobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2,6-Dichloro-3-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075729-1g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 95% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 075729-5g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 95% | 5g |
£107.00 | 2022-03-01 | |
| Fluorochem | 075729-25g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 95% | 25g |
£350.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D841382-1g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 95% | 1g |
158.00 | 2021-05-17 | |
| TRC | D487683-1g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 1g |
$ 70.00 | 2022-06-05 | ||
| TRC | D487683-5g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 5g |
$ 230.00 | 2022-06-05 | ||
| TRC | D487683-10g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 10g |
$ 365.00 | 2022-06-05 | ||
| Apollo Scientific | OR27698-1g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 98% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR27698-5g |
2,6-Dichloro-3-nitrobenzaldehyde |
5866-97-7 | 5g |
£31.00 | 2023-04-21 | ||
| abcr | AB148924-1 g |
2,6-Dichloro-3-nitrobenzaldehyde; 95+% |
5866-97-7 | 1g |
€66.70 | 2023-01-29 |
2,6-Dichloro-3-nitrobenzaldehyde Suppliers
2,6-Dichloro-3-nitrobenzaldehyde Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2,6-Dichloro-3-nitrobenzaldehyde
2,6-Dichloro-3-nitrobenzaldehyde: A Comprehensive Overview
2,6-Dichloro-3-nitrobenzaldehyde, also known by its CAS number 5866-97-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine atoms at positions 2 and 6, a nitro group at position 3, and an aldehyde group at position 1. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 2,6-Dichloro-3-nitrobenzaldehyde typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and directed metallation strategies, to optimize the synthesis process. These methods not only enhance yield but also reduce the environmental footprint of the production process.
The chemical properties of 2,6-Dichloro-3-nitrobenzaldehyde are heavily influenced by its functional groups. The aldehyde group is highly reactive and can participate in condensation reactions, such as the formation of imines and enones. The nitro group acts as a strong electron-withdrawing substituent, which significantly affects the electronic properties of the benzene ring. This makes the compound a versatile building block in organic synthesis.
In terms of applications, 2,6-Dichloro-3-nitrobenzaldehyde has found utility in the development of advanced materials. For instance, it has been used as a precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. Recent studies have demonstrated that derivatives of this compound can be incorporated into thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), showcasing its potential in next-generation electronic devices.
Beyond materials science, 2,6-Dichloro-3-nitrobenzaldehyde has also gained attention in medicinal chemistry. Its ability to form bioactive molecules through strategic modifications has led to its exploration as a lead compound for drug discovery. Researchers have investigated its potential as an anti-cancer agent by exploiting its ability to induce oxidative stress in cancer cells while sparing healthy cells.
The environmental impact of 2,6-Dichloro-3-nitrobenzaldehyde is another area of active research. Studies have focused on understanding its biodegradation pathways and assessing its toxicity to aquatic organisms. Recent findings suggest that under specific environmental conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems.
In conclusion, 2,6-Dichloro-3-nitrobenzaldehyde, with its CAS number 5866-97-7, stands out as a multifaceted compound with applications spanning organic synthesis, materials science, and medicinal chemistry. Its unique chemical properties and versatile reactivity continue to drive innovative research across various disciplines. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in both academic and industrial settings.
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